2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate

Description

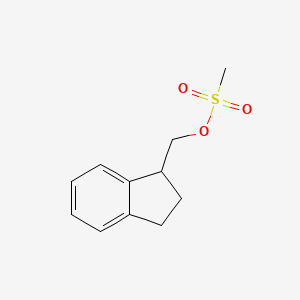

2,3-Dihydro-1H-inden-1-ylmethyl methanesulfonate is a methanesulfonate ester derivative featuring a bicyclic 2,3-dihydro-1H-indene backbone. This compound is characterized by a mesyl (methanesulfonyl) group attached to the methylene carbon of the indane (dihydroindene) structure. For example, Ethofumesate, (RS)-2-ethoxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulfonate, is a related compound used as a reference material in analytical chemistry, highlighting the role of methanesulfonate groups in stabilizing reactive intermediates .

Properties

IUPAC Name |

2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-15(12,13)14-8-10-7-6-9-4-2-3-5-11(9)10/h2-5,10H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGQBHMUTKYQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate typically involves the reaction of 2,3-dihydro-1H-inden-1-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

2,3-dihydro-1H-inden-1-ylmethanol+methanesulfonyl chloride→2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-inden-1-ylmethyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

Oxidation: The indene moiety can undergo oxidation to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form 2,3-dihydro-1H-inden-1-ylmethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include 2,3-dihydro-1H-inden-1-ylmethyl derivatives of the nucleophiles used.

Oxidation: Products include 2,3-dihydro-1H-inden-1-one or 2,3-dihydro-1H-inden-1-carboxylic acid.

Reduction: The major product is 2,3-dihydro-1H-inden-1-ylmethanol.

Scientific Research Applications

2,3-Dihydro-1H-inden-1-ylmethyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it a suitable substrate for nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The indene moiety can also participate in various redox reactions, contributing to its versatility in chemical synthesis.

Comparison with Similar Compounds

Ethofumesate

- Structure : (RS)-2-ethoxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulfonate.

- Key Differences : Replaces the indene ring with a dihydrobenzofuran system and includes additional ethoxy and dimethyl substituents.

- Applications : Used as an analytical standard in chromatography and spectroscopy .

- Reactivity : The benzofuran ring may enhance electron density, altering susceptibility to nucleophilic attack compared to indene derivatives.

(2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one

- Structure : Features a furan-substituted dihydroindene ketone.

- Key Differences : Lacks the methanesulfonate group but includes a conjugated furan moiety.

- Applications : Studied for biological activity due to structural similarity to pharmacophores .

Alkyl Methanesulfonates

Methyl Methanesulfonate (MMS)

- Structure : CH₃SO₃CH₃.

- Applications : Common alkylating agent and mutagen in toxicology studies .

- Toxicity : Induces DNA damage at lower concentrations (BMD ~200 μM) compared to other alkylators .

- Key Difference : Simpler structure lacking the bicyclic indene system, leading to higher volatility and reactivity.

Ethyl Methanesulfonate (EMS)

- Structure : CH₃SO₃C₂H₅.

- Applications : Mutagen in genetic research and chemical synthesis .

- Hazard Profile : Combustible liquid with sulfur oxide emissions during decomposition .

Metal Methanesulfonates

Lead Methanesulfonate

- Structure : Pb(CH₃SO₃)₂.

- Applications : Corrosive industrial reagent used in electroplating .

- Toxicity : Causes respiratory and CNS toxicity, with stringent workplace exposure limits .

- Key Difference: Inorganic metal salt vs. organic ester, leading to divergent physicochemical and hazardous properties.

Indene Derivatives with Functional Groups

3-Hydroxy-2,3-dihydro-1H-inden-1-one

- Structure : Hydroxylated dihydroindene ketone.

- Applications : Intermediate in synthesizing isoindole derivatives for pharmaceutical research .

- Key Difference: Polar hydroxyl group increases solubility in polar solvents compared to non-hydroxylated analogues.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Toxicity and Hazard Profiles

Research Findings and Implications

- Analytical Characterization : Compounds like Ethofumesate and indene derivatives are routinely analyzed via high-resolution mass spectrometry (HRMS) and NMR, techniques applicable to this compound .

- Toxicological Potency: Alkyl methanesulfonates (e.g., MMS, EMS) exhibit dose-dependent genotoxicity, but the indene backbone may modulate reactivity and bioavailability .

- Industrial Relevance : Metal methanesulfonates like lead derivatives require specialized handling due to corrosion and toxicity, unlike organic esters .

Biological Activity

2,3-Dihydro-1H-inden-1-ylmethyl methanesulfonate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indene ring system with a methanesulfonate group. This unique structure may confer specific interactions with biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.

Research indicates that the sulfonate group enhances solubility and bioavailability, facilitating interactions with biological macromolecules.

Anticancer Activity

Several studies have indicated that this compound exhibits anticancer properties. For instance:

- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been tested against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate potential for development as an antimicrobial agent.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in human breast cancer cells. The compound demonstrated significant inhibition of cell proliferation with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway by activating caspases 3 and 9.

Study 2: Antimicrobial Properties

A recent study focused on the antimicrobial activity of the compound against multi-drug resistant bacteria. The results indicated that it inhibited bacterial growth effectively at concentrations lower than those used by traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Research Findings and Future Directions

Current research highlights the promising biological activities of this compound. However, further studies are required to elucidate its full pharmacological profile. Key areas for future research include:

- Mechanistic Studies : Understanding the specific molecular targets and pathways affected by the compound.

- In vivo Studies : Evaluating the efficacy and safety in animal models to support clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.